2-Amino-2-(m-tolyl)propan-1-ol
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Overview
Description
2-Amino-2-(m-tolyl)propan-1-ol is an organic compound with the molecular formula C10H15NO. It is a derivative of propanol, featuring an amino group and a methyl-substituted phenyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(m-tolyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of m-tolylmagnesium bromide with acetone, followed by the addition of ammonia. This reaction proceeds under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(m-tolyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-Amino-2-(m-tolyl)propan-1-ol is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(m-tolyl)propan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: Similar structure but lacks the methyl-substituted phenyl group.
2-Amino-1-phenylpropan-1-ol: Contains a phenyl group instead of a methyl-substituted phenyl group.
Uniqueness
2-Amino-2-(m-tolyl)propan-1-ol is unique due to the presence of both an amino group and a methyl-substituted phenyl group, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-amino-2-(3-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-8-4-3-5-9(6-8)10(2,11)7-12/h3-6,12H,7,11H2,1-2H3 |
InChI Key |
FEQAYRHYAHDIEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(CO)N |
Origin of Product |
United States |
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